molecular formula C5H5N3S B2815897 6-Methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 37654-77-6

6-Methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B2815897
CAS No.: 37654-77-6
M. Wt: 139.18
InChI Key: QMGBTAFRWOYLHS-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound with the molecular formula C5H5N3S. It is part of the imidazo-thiadiazole family, known for its diverse biological activities and applications in various fields of science and industry .

Mechanism of Action

Target of Action

The primary targets of 6-Methylimidazo[2,1-b][1,3,4]thiadiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, leading to significant cytotoxic effects .

Mode of Action

This compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This is achieved through the depolarization of the mitochondrial membrane and activation of multicaspases . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathways related to cell survival and death. Specifically, it triggers the mitochondrial pathway of apoptosis, leading to cell death . This involves the depolarization of the mitochondrial membrane and activation of multicaspases, which are key players in the execution-phase of cell apoptosis .

Pharmacokinetics

It has been found that the compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates . This suggests that the compound may be bioactivated to reactive species .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, thereby inhibiting their proliferation . Among the tested compounds, one derivative (referred to as 3j) exhibited particularly potent cytotoxic activity on MCF-7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-methylthiadiazole with bromoacetone under reflux conditions in a suitable solvent like ethanol . Another method involves the use of ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl position .

Scientific Research Applications

6-Methylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGBTAFRWOYLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37654-77-6
Record name 6-methylimidazo[2,1-b][1,3,4]thiadiazole
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